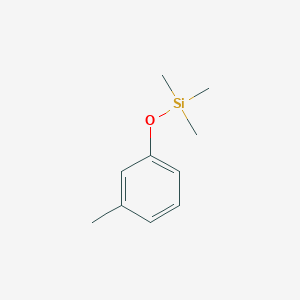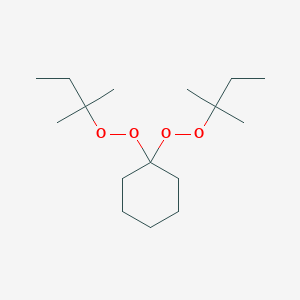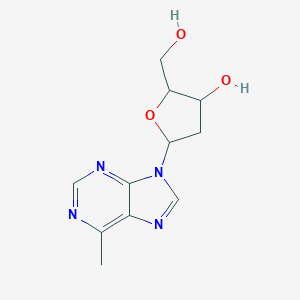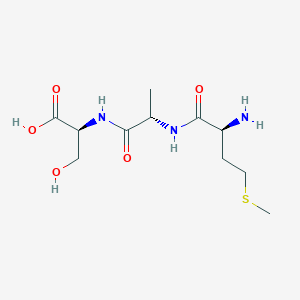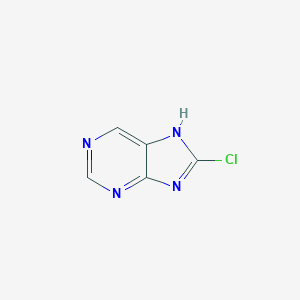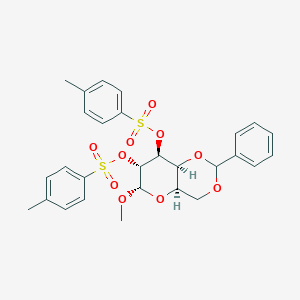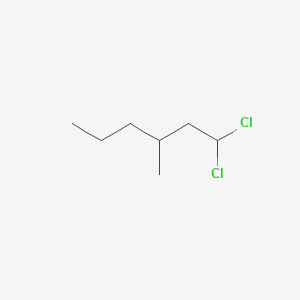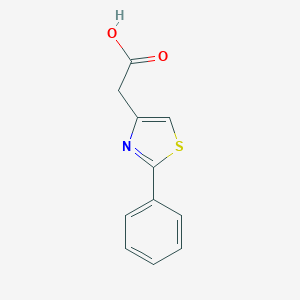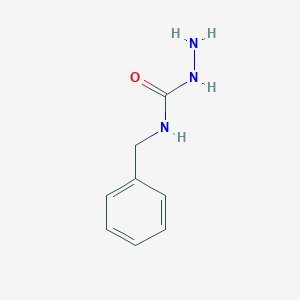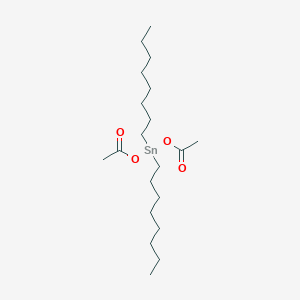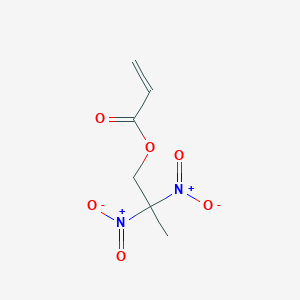
2,2-Dinitropropyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dinitropropyl acrylate (DNPA) is a chemical compound that belongs to the family of nitroalkenes. DNPA is a yellowish liquid that is highly reactive and explosive. It is widely used in scientific research for its unique chemical properties and applications.
Mechanism of Action
The mechanism of action of 2,2-Dinitropropyl acrylate is based on its ability to undergo Michael addition reactions with nucleophiles, such as thiols and amines. This reaction results in the formation of covalent adducts, which can modify the function of proteins and other biomolecules. 2,2-Dinitropropyl acrylate has been shown to react specifically with cysteine residues in proteins, leading to the inhibition of enzymatic activity and the modulation of protein-protein interactions.
Biochemical and Physiological Effects:
2,2-Dinitropropyl acrylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Dinitropropyl acrylate can inhibit the activity of several enzymes, such as acetylcholinesterase and carbonic anhydrase. 2,2-Dinitropropyl acrylate has also been shown to induce oxidative stress and DNA damage in cells. In vivo studies have demonstrated that 2,2-Dinitropropyl acrylate can cause neurotoxicity and hepatotoxicity in animals.
Advantages and Limitations for Lab Experiments
2,2-Dinitropropyl acrylate has several advantages for lab experiments. It is a highly reactive compound that can be used to modify proteins and other biomolecules with high specificity. 2,2-Dinitropropyl acrylate is also a versatile compound that can be used in a variety of fields, such as organic synthesis and materials science. However, 2,2-Dinitropropyl acrylate also has several limitations for lab experiments. It is a highly explosive compound that requires special handling and safety precautions. 2,2-Dinitropropyl acrylate can also be toxic to cells and animals, which limits its use in certain applications.
Future Directions
There are several future directions for the research and development of 2,2-Dinitropropyl acrylate. One direction is the optimization of the synthesis method to improve the yield and purity of 2,2-Dinitropropyl acrylate. Another direction is the development of new applications for 2,2-Dinitropropyl acrylate in fields such as drug discovery and materials science. 2,2-Dinitropropyl acrylate can also be used as a tool for the investigation of protein function and structure. Finally, there is a need for further research into the toxicological effects of 2,2-Dinitropropyl acrylate and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 2,2-Dinitropropyl acrylate is a versatile compound that has a wide range of applications in scientific research. Its unique chemical properties and reactivity make it a valuable tool for the modification of proteins and other biomolecules. However, its explosive and toxic nature requires special handling and safety precautions. Further research is needed to optimize the synthesis method, develop new applications, and investigate the toxicological effects of 2,2-Dinitropropyl acrylate.
Synthesis Methods
2,2-Dinitropropyl acrylate can be synthesized by the reaction of acryloyl chloride with 2,2-dinitropropane in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to form 2,2-Dinitropropyl acrylate. The yield of 2,2-Dinitropropyl acrylate can be improved by optimizing the reaction conditions, such as the choice of base, solvent, and temperature.
Scientific Research Applications
2,2-Dinitropropyl acrylate has been widely used in scientific research for its unique chemical properties and applications. It is a versatile compound that can be used in a variety of fields, such as organic synthesis, materials science, and biomedical research. 2,2-Dinitropropyl acrylate is commonly used as a building block for the synthesis of other compounds, such as nitroalkenes and nitroalkanes. It can also be used as a crosslinking agent for the preparation of polymers and coatings. In biomedical research, 2,2-Dinitropropyl acrylate has been used as a tool for the investigation of protein function and structure.
properties
CAS RN |
17977-09-2 |
|---|---|
Product Name |
2,2-Dinitropropyl acrylate |
Molecular Formula |
C6H8N2O6 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
2,2-dinitropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8N2O6/c1-3-5(9)14-4-6(2,7(10)11)8(12)13/h3H,1,4H2,2H3 |
InChI Key |
BGPPMVLBKMPVQR-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
17977-09-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






